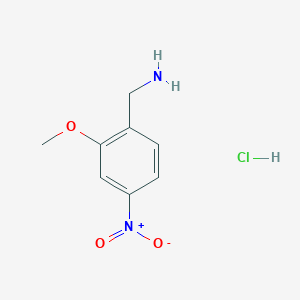![molecular formula C11H18N2O4 B13573776 tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol . It is known for its applications in synthetic organic chemistry and is often used as a building block in the synthesis of various organic compounds.
Vorbereitungsmethoden
The synthesis of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-nitroethenyl reagents under specific conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include methylene chloride, imidazole, and tert-butyl(dimethyl)silyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of molecular interactions and pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
- tert-butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl group and the nitroethenyl moiety in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C11H18N2O4 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(8-12)5-7-13(15)16/h5,7,9H,4,6,8H2,1-3H3/b7-5+ |
InChI-Schlüssel |
ABWKTSRCGPHIDQ-FNORWQNLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



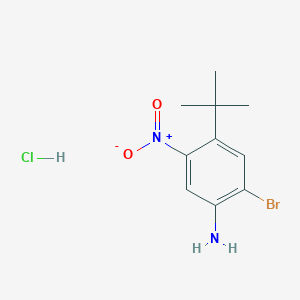


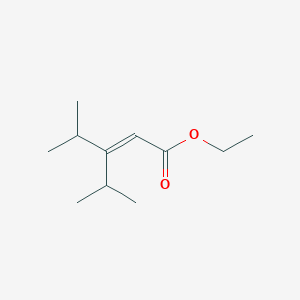
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
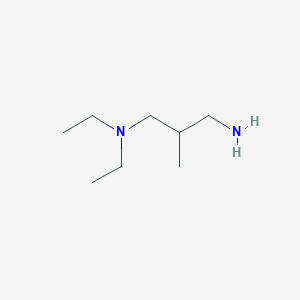
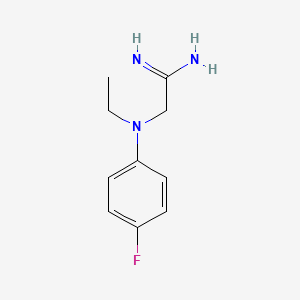
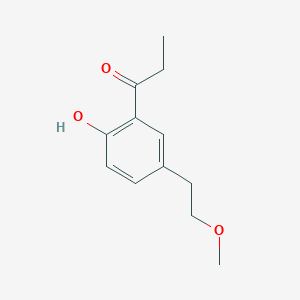
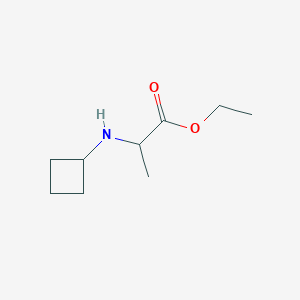

![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
